5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride involves multiple stepsCommon reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for hydrogenation, ethanol (EtOH) as a solvent, and sodium bicarbonate (NaHCO₃) for neutralization .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl} (methyl)carbamate: Another compound with a pyrimidine core, known for its pharmacological potential.
Uniqueness
5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride is unique due to its specific structural features, including the combination of a thiazole ring with a piperidine moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H23Cl2N5S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-methyl-N-[2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H21N5S.2ClH/c1-10-9-17-15(21-10)20-14-8-13(18-11(2)19-14)7-12-3-5-16-6-4-12;;/h8-9,12,16H,3-7H2,1-2H3,(H,17,18,19,20);2*1H |
InChI Key |
JTSJNGNCWLLLGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC(=NC(=C2)CC3CCNCC3)C.Cl.Cl |
Origin of Product |
United States |
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